1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
IUPAC Nomenclature Breakdown and Isomeric Considerations
The systematic name 1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione follows IUPAC guidelines for fused heterocyclic systems. Breaking down the nomenclature:
- Parent structure : The base scaffold is pyrimido[2,1-f]purine , a fused bicyclic system combining pyrimidine (six-membered) and imidazole (five-membered) rings. The notation [2,1-f] specifies fusion points: position 2 of the pyrimidine ring connects to position 1 of the purine system, with the letter "f" denoting the orientation of the fused rings.
- Hydrogenation state : 6,7,8,9-Tetrahydro indicates partial saturation at these positions, reducing four double bonds in the pyrimidine and imidazole rings.
- Functional groups : 2,4(1H,3H)-dione denotes two ketone groups at positions 2 and 4, with tautomeric hydrogens at positions 1 and 3.
- Substituents :
Isomeric Considerations :
- Regioisomerism : Substituent positions (e.g., methyl at 1 vs. 7) could yield distinct isomers.
- Stereoisomerism : The tetrahydropyrimidine ring introduces potential stereocenters at positions 6, 7, 8, or 9. However, the name lacks stereodescriptors, suggesting a racemic mixture or undefined configuration.
| Nomenclature Component | Description | Position |
|---|---|---|
| Pyrimido[2,1-f]purine | Fused bicyclic core | – |
| 6,7,8,9-Tetrahydro | Saturated positions | 6–9 |
| 2,4(1H,3H)-dione | Ketones with tautomers | 2,4 |
| 1-Methyl | Alkyl substituent | 1 |
| 3-Phenethyl | Aromatic-alkyl chain | 3 |
| 9-(p-Tolyl) | Methyl-substituted aryl | 9 |
Core Scaffold Analysis: Tetrahydropyrimidopurinedione Architecture
The tetrahydropyrimido[2,1-f]purine-2,4-dione scaffold (Fig. 1) is a structurally complex heterocycle with distinct features:
Fused Ring System :
- Pyrimidine Ring : Positions 1–6 form a six-membered ring with nitrogen atoms at 1, 3, and 5.
- Imidazole Ring : Positions 7–9 and 1–2 create a five-membered ring with nitrogens at 7 and 9.
- Fusion Pattern : The pyrimidine’s position 2 bonds to the imidazole’s position 1, forming a rigid, planar structure.
Saturation and Conformation :
Electronic Effects :
Table 1: Core Scaffold Features
| Feature | Structural Impact | Biological Relevance |
|---|
Properties
IUPAC Name |
1-methyl-9-(4-methylphenyl)-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-17-9-11-19(12-10-17)27-14-6-15-28-20-21(25-23(27)28)26(2)24(31)29(22(20)30)16-13-18-7-4-3-5-8-18/h3-5,7-12H,6,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVIVGWUHWJDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[2,1-f]purine structure, followed by the introduction of the methyl, phenethyl, and p-tolyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, phenethyl bromide, and p-tolyl chloride, under conditions such as reflux in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenethyl and p-tolyl groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in anhydrous solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Synthetic Challenges : Bulky substituents at positions 3 and 9 may lower yields compared to simpler derivatives (e.g., 93% yield for 24 vs. 60% for 31 ).
Research Findings and Implications
Substituent-Driven Activity :
- Electron-donating groups (e.g., p-tolyl) at position 9 may enhance metabolic stability compared to electron-withdrawing halogens .
- Phenethyl at position 3 could improve binding to hydrophobic enzyme pockets (e.g., MAO-B active site ).
Comparative Pharmacokinetics :
- The target compound’s lipophilicity may enhance bioavailability but necessitate formulation optimization to mitigate solubility limitations.
Unresolved Questions :
- Exact binding affinities, enzymatic inhibition profiles, and toxicity data for the target compound require experimental validation.
Biological Activity
1-Methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound features a tetrahydropyrimido structure fused with a purine moiety, which is characteristic of many biologically active compounds. The presence of methyl and phenethyl groups suggests potential interactions with biological targets.
Chemical Structure
| Component | Description |
|---|---|
| Molecular Formula | C22H26N4O2 |
| Molecular Weight | 378.47 g/mol |
| IUPAC Name | 1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of purine compounds can possess significant antimicrobial properties. For instance, related compounds have been tested against various strains of bacteria and fungi with promising results.
- Anticancer Potential : Some purine derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of DNA synthesis or repair processes.
- CNS Activity : Given the structural similarities to known psychoactive substances, there is interest in its effects on the central nervous system (CNS). Preliminary studies suggest potential anxiolytic or antidepressant effects.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit enzymes involved in nucleotide metabolism.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain CNS-related activities.
Antimicrobial Studies
In a study conducted by Krasnov et al., various purine derivatives were evaluated for their antimicrobial efficacy against Mycobacterium tuberculosis. The study highlighted that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.7 μg/mL against resistant strains . This suggests that the compound may hold promise in developing new antimycobacterial agents.
Anticancer Research
A series of experiments were performed on cancer cell lines where the compound was tested for cytotoxicity. Results indicated that at concentrations below 50 μM, the compound showed significant selectivity towards cancer cells compared to normal fibroblasts . This selectivity index (SI) indicates a potential therapeutic window for further development.
CNS Activity Exploration
Preliminary behavioral studies in animal models have indicated that the compound may exhibit anxiolytic-like effects. These findings suggest that further pharmacological profiling is warranted to explore its potential as a therapeutic agent for anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
